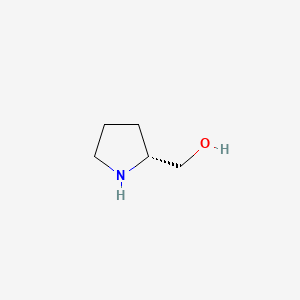

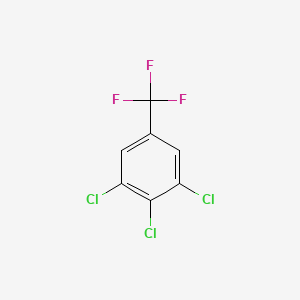

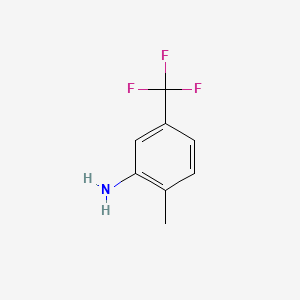

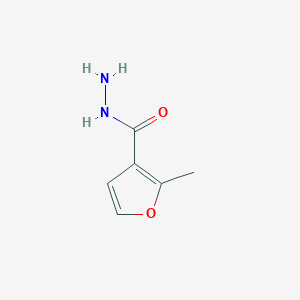

![molecular formula C10H10N2O2 B1301096 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 874605-59-1](/img/structure/B1301096.png)

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods are environmentally friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Aplicaciones Científicas De Investigación

Antituberculosis Agents

Imidazo[1,2-a]pyridine derivatives have been identified as promising scaffolds for antituberculosis (TB) drug development. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structural analogues of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid could be synthesized to enhance their efficacy as TB inhibitors, leveraging their ability to interfere with bacterial cell wall synthesis .

Medicinal Chemistry

The imidazo[1,2-a]pyridine core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. It’s a fused bicyclic heterocycle that can be functionalized to create various pharmacologically active compounds. This particular compound could serve as a precursor for the synthesis of molecules with potential therapeutic effects .

Material Science

Due to its structural characteristics, the imidazo[1,2-a]pyridine moiety is also useful in material science. It can be incorporated into polymers or small molecules to alter their electronic and photophysical properties, which is essential for developing new materials with specific functionalities .

Organic Synthesis

As a carboxylic acid derivative, 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be used in organic synthesis to introduce the imidazo[1,2-a]pyridine scaffold into more complex organic molecules. This can be particularly useful in the synthesis of novel organic compounds with potential applications in various fields of chemistry .

Chemical Biology

In chemical biology, this compound can be used as a building block for the design of molecular probes. These probes can help in understanding biological processes at the molecular level, such as enzyme-substrate interactions, signal transduction pathways, and cellular communication .

Pharmacokinetics

The imidazo[1,2-a]pyridine derivatives can be studied for their pharmacokinetic properties. Understanding how they are absorbed, distributed, metabolized, and excreted can provide valuable insights into their potential as drug candidates. This compound, with its unique substitutions, could offer a model for studying such properties .

Mecanismo De Acción

Target of Action

The primary targets of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid are related to tuberculosis (TB) . This compound has been recognized as a significant agent against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

The compound interacts with its targets by inhibiting their function, leading to a reduction in bacterial growth . The exact mode of action is still under investigation, but it’s known that the compound exhibits significant activity against TB .

Biochemical Pathways

It’s known that the compound plays a role in the treatment of tb, suggesting it may affect pathways related to bacterial growth and survival .

Pharmacokinetics

Similar compounds have shown compatible pharmacokinetic and safety profiles with once-daily dosing .

Result of Action

The result of the compound’s action is a significant reduction in bacterial load. For example, in an acute TB mouse model, treatment with a similar compound resulted in a 90%, 99%, and 99.9% reduction of bacterial load after 4 weeks of treatment .

Direcciones Futuras

The synthesis of imidazo[1,2-a]pyridines has been attracting substantial interest due to their potential pharmaceutical applications . Researchers are focusing on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This field is expected to continue to evolve and contribute to the development of new drugs and promising drug candidates .

Propiedades

IUPAC Name |

2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-4-3-5-12-8(10(13)14)7(2)11-9(6)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFXSRDUIAZBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371236 | |

| Record name | 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874605-59-1 | |

| Record name | 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

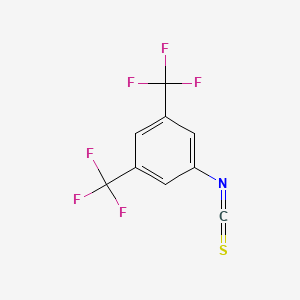

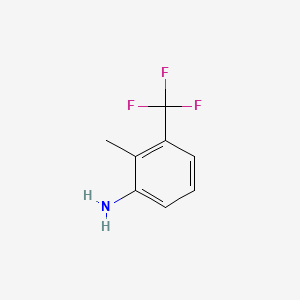

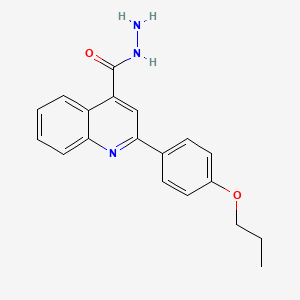

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)